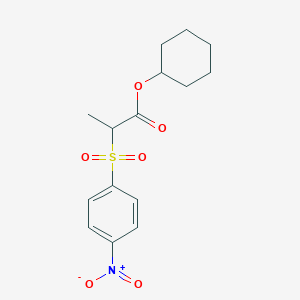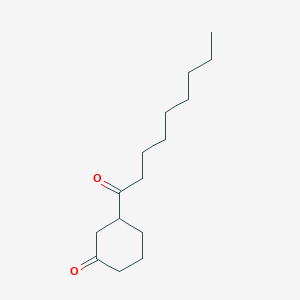
Cyclohexyl 2-(4-nitrobenzene-1-sulfonyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl 2-(4-nitrobenzene-1-sulfonyl)propanoate is an organic compound that features a cyclohexyl group, a nitrobenzene sulfonyl moiety, and a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 2-(4-nitrobenzene-1-sulfonyl)propanoate typically involves the esterification of 2-(4-nitrobenzene-1-sulfonyl)propanoic acid with cyclohexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl 2-(4-nitrobenzene-1-sulfonyl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Aqueous sodium hydroxide, heat.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Cyclohexyl 2-(4-aminobenzene-1-sulfonyl)propanoate.
Reduction: 2-(4-nitrobenzene-1-sulfonyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexyl 2-(4-nitrobenzene-1-sulfonyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Cyclohexyl 2-(4-nitrobenzene-1-sulfonyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzene sulfonyl moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl 2-(4-aminobenzene-1-sulfonyl)propanoate: Similar structure but with an amino group instead of a nitro group.
Cyclohexyl 2-(4-methylbenzene-1-sulfonyl)propanoate: Similar structure but with a methyl group instead of a nitro group.
Cyclohexyl 2-(4-chlorobenzene-1-sulfonyl)propanoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Cyclohexyl 2-(4-nitrobenzene-1-sulfonyl)propanoate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
364044-16-6 |
|---|---|
Formule moléculaire |
C15H19NO6S |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
cyclohexyl 2-(4-nitrophenyl)sulfonylpropanoate |
InChI |
InChI=1S/C15H19NO6S/c1-11(15(17)22-13-5-3-2-4-6-13)23(20,21)14-9-7-12(8-10-14)16(18)19/h7-11,13H,2-6H2,1H3 |
Clé InChI |
JLFSNXWQQFRHLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione](/img/structure/B14256903.png)


![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)



![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)



